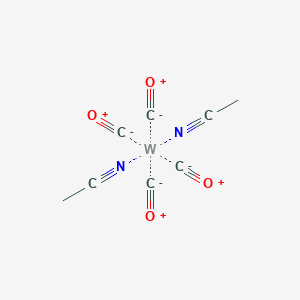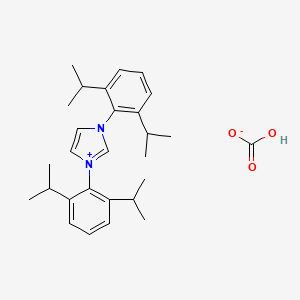
Bis(t-butylimido)bis(dimethylamino)molybdenum(VI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(t-butylimido)bis(dimethylamino)molybdenum(VI) is a metal-organic compound with the formula Mo[N(t-Bu)]2(NMe2)2. It is known for its use as a catalyst and precursor in various chemical reactions and industrial applications. The compound is typically a solid, often appearing as green crystals, and is sensitive to light and oxygen .
作用機序
Target of Action
Bis(t-butylimido)bis(dimethylamino)molybdenum(VI) is a molybdenum-based organometallic compound . It primarily targets the processes of oxidation-reduction reactions, acting as a catalyst . It also plays a significant role in organic synthesis and energy conversion .
Mode of Action
The compound interacts with its targets by facilitating the transfer of electrons in oxidation-reduction reactions . This accelerates the reaction rate, enabling efficient synthesis and energy conversion .
Biochemical Pathways
The primary biochemical pathway affected by Bis(t-butylimido)bis(dimethylamino)molybdenum(VI) is the oxidation-reduction process . The compound acts as a catalyst, enhancing the efficiency of these reactions. The downstream effects include accelerated organic synthesis and energy conversion .
Pharmacokinetics
It’s known that the compound is air sensitive, moisture sensitive, and should be stored cold . These factors may impact its bioavailability.
Result of Action
The molecular and cellular effects of Bis(t-butylimido)bis(dimethylamino)molybdenum(VI)'s action primarily involve the facilitation of oxidation-reduction reactions . This leads to enhanced efficiency in organic synthesis and energy conversion .
Action Environment
The action of Bis(t-butylimido)bis(dimethylamino)molybdenum(VI) is influenced by environmental factors. It’s sensitive to air and moisture, and it’s recommended to store it in a cold environment . These factors can affect the compound’s stability, action, and efficacy .
準備方法
The synthesis of Bis(t-butylimido)bis(dimethylamino)molybdenum(VI) is relatively complex and generally requires metal-organic chemical synthesis methods. One common approach involves the reaction of molybdenum hexacarbonyl with tert-butylamine and dimethylamine under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent oxidation and degradation of the compound .
化学反応の分析
Bis(t-butylimido)bis(dimethylamino)molybdenum(VI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form molybdenum oxides.
Reduction: It can be reduced to lower oxidation states of molybdenum.
Substitution: The dimethylamino and t-butylimido groups can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxygen, hydrogen, and various organic ligands. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Bis(t-butylimido)bis(dimethylamino)molybdenum(VI) has several scientific research applications:
Catalysis: It is used as a catalyst in redox reactions, such as catalytic carbonylation and alkylation reactions.
Precursor Compound: The compound serves as a precursor for the synthesis of other metal-organic compounds, aiding in the creation of metal complexes with specific properties.
Electronic Materials: It is used in the preparation of electronic materials, such as organic thin-film solar cells and organic light-emitting diodes.
類似化合物との比較
Bis(t-butylimido)bis(dimethylamino)molybdenum(VI) can be compared with other similar compounds, such as:
- Bis(tert-butylimino)bis(dimethylamino)molybdenum(VI)
- Bis(dimethylamido)molybdenum(VI)
- Molybdenum carbonitride compounds
These compounds share similar structures and properties but differ in their specific applications and reactivity. Bis(t-butylimido)bis(dimethylamino)molybdenum(VI) is unique in its combination of t-butylimido and dimethylamino ligands, which confer specific catalytic properties .
特性
CAS番号 |
923956-62-1 |
|---|---|
分子式 |
C12H30MoN4 |
分子量 |
326.34 g/mol |
IUPAC名 |
bis(tert-butylimino)molybdenum(2+);dimethylazanide |
InChI |
InChI=1S/2C4H9N.2C2H6N.Mo/c2*1-4(2,3)5;2*1-3-2;/h2*1-3H3;2*1-2H3;/q;;2*-1;+2 |
InChIキー |
KUMGWCYRXZGGGP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N=[Mo+2]=NC(C)(C)C.C[N-]C.C[N-]C |
正規SMILES |
CC(C)(C)N=[Mo+2]=NC(C)(C)C.C[N-]C.C[N-]C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Bis[2-(4-methyldiphenylphosphino)phenyl]methane; 90%](/img/structure/B6309683.png)


![Bis{[micro-[di(trimethylsilyl)amide]}bis{[di(trimethylsilyl)amide]}dicobalt(II)](/img/structure/B6309719.png)
![Chloro[1,3-bis(1,1'-dimethylethyl)2H-imidazol-2-ylidene]gold(I)](/img/structure/B6309727.png)
